molecular formula C11H15NO B8473049 4-Isobutylbenzaldehyde oxime

4-Isobutylbenzaldehyde oxime

Cat. No. B8473049
M. Wt: 177.24 g/mol
InChI Key: GPFYAOYMYDOSGP-UHFFFAOYSA-N
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Patent
US07687491B2

Procedure details

To a solution of 4-isobutylbenzaldehyde (5.0 g, 31 mmol) in a mixed solvent of ethanol (25 ml) and pyridine (25 ml) was added hydroxylamine hydrochloride (2.4 g, 34 mmol) with stirring, and the resulting mixture was stirred at room temperature for 18 hours. After evaporating the reaction mixture in vacuo, the residue thus obtained was diluted with ether, poured into water (150 ml) and extracted with ether. The extract was washed successively with 1N hydrochloric acid and a saturated aqueous solution of sodium chloride and dried over magnesium sulfate. After filtration, the filtrate was evaporated in vacuo, and the crude product of the title compound thus obtained was purified by chromatography on a silica gel column using a mixed solvent of ethyl acetate and hexane (1:19 to 1:9) as the eluent to afford the title compound (4.6 g) in a yield of 84% as a colourless oily product.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
84%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=O)=[CH:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3].C(O)C.N1C=CC=CC=1.Cl.[NH2:23][OH:24]>CCOCC.O>[CH2:1]([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[N:23][OH:24])=[CH:7][CH:6]=1)[CH:2]([CH3:4])[CH3:3] |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C(C)C)C1=CC=C(C=O)C=C1
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
25 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
2.4 g
Type
reactant
Smiles
Cl.NO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at room temperature for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
After evaporating the reaction mixture in vacuo
CUSTOM
Type
CUSTOM
Details
the residue thus obtained
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The extract was washed successively with 1N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous solution of sodium chloride and dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1=CC=C(C=NO)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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